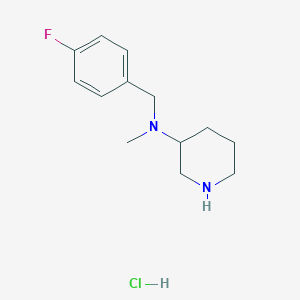

(4-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2.ClH/c1-16(13-3-2-8-15-9-13)10-11-4-6-12(14)7-5-11;/h4-7,13,15H,2-3,8-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBVJOAOCQMWQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)F)C2CCCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

(4-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride is used in various scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex organic compounds.

Biology: The compound is used in studying biological systems and pathways, particularly those involving fluorinated compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

Pathways: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations:

- Halogen Effects : Fluorine (electron-withdrawing) increases metabolic stability compared to chlorine, which may enhance toxicity or environmental persistence .

- Substitution Position : Para-substituted analogs (e.g., 4-Fluoro) exhibit optimal steric compatibility for receptor binding, while ortho/di-substituted chlorinated analogs (e.g., 2,6-Dichloro) may hinder binding due to steric bulk .

Biological Activity

(4-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluorobenzyl group and a methylamine moiety. The presence of the fluorine atom is significant as it can enhance binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The fluorobenzyl group enhances lipophilicity, which may improve membrane permeability and receptor binding. The compound's mechanism involves:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially modulating metabolic pathways.

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurological functions.

Structure-Activity Relationships (SAR)

Studies have indicated that the substitution pattern on the piperidine ring significantly affects the compound's biological activity. For instance:

- Para-substitution on the benzyl group generally yields compounds with enhanced activity against targets such as Mycobacterium tuberculosis.

- Compounds with variations in the piperidine or benzyl substituents exhibit different pharmacological profiles, emphasizing the importance of structural modifications in drug design.

Table 1: Biological Activity Overview

Case Studies

-

Antituberculosis Research :

A study evaluated a series of compounds similar to this compound for their activity against M. tuberculosis. The results demonstrated that para-substituted benzyl derivatives exhibited superior efficacy, with some achieving MIC values as low as 0.0125 µg/mL, indicating potent antitubercular properties . -

MAGL Inhibition :

Another research focused on the inhibition of monoacylglycerol lipase (MAGL), where derivatives of the compound showed significant inhibitory effects with an IC50 value of 0.84 µM. This suggests potential applications in modulating endocannabinoid signaling pathways . -

Antiproliferative Effects :

The compound was tested against ovarian cancer cell lines, demonstrating notable antiproliferative activity with IC50 values around 31.5 µM, indicating its potential as an anticancer agent .

Preparation Methods

N-Alkylation of Piperidine Derivatives

A predominant strategy involves sequential N-alkylation of piperidine precursors. For instance, 4-piperidone hydrochloride serves as a starting material, undergoing initial benzylation with 4-fluorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) as a base. This step typically employs polar aprotic solvents like acetonitrile or dichloromethane (DCM), with reaction times ranging from 12–24 hours at room temperature. Subsequent methylation of the secondary amine is achieved using methyl iodide or dimethyl sulfate under alkaline conditions, yielding the tertiary amine intermediate. Final protonation with hydrochloric acid affords the hydrochloride salt.

Key Reaction Parameters:

-

Solvent System : Acetonitrile or DCM for optimal solubility of intermediates.

-

Base : K₂CO₃ or sodium hydride (NaH) to deprotonate the amine during alkylation.

-

Temperature : Room temperature for benzylation; elevated temperatures (40–60°C) for methylation.

Reductive Amination Approach

An alternative route utilizes reductive amination to construct the piperidine-amine backbone. Piperidin-3-one is condensed with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst. The resulting secondary amine is then alkylated with 4-fluorobenzyl bromide under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate). This method offers superior stereochemical control, particularly for chiral analogs, though requires stringent moisture-free conditions.

Step-by-Step Synthesis Protocols

Protocol A: Two-Step N-Alkylation (Adapted from )

-

Benzylation of 4-Piperidone Hydrochloride :

-

Reactants : 4-Piperidone hydrochloride (5 mmol), 4-fluorobenzyl chloride (2.5 mmol), K₂CO₃ (5 mmol).

-

Solvent : Dichloromethane (25 mL) with methanol (5 drops) as a co-solvent.

-

Procedure : Stir at room temperature for 16 hours. Quench with water, extract with DCM, dry over MgSO₄, and purify via flash chromatography (2.5% MeOH/DCM).

-

-

Methylation and Salt Formation :

Protocol B: One-Pot Reductive Amination (Adapted from )

-

Reductive Amination :

-

Reactants : Piperidin-3-one (10 mmol), methylamine hydrochloride (12 mmol), NaBH₃CN (15 mmol).

-

Solvent : Methanol (30 mL) acidified with acetic acid (1 mL).

-

Procedure : Stir at 25°C for 24 hours. Neutralize with NaOH, extract with ethyl acetate, and concentrate.

-

-

Benzylation and Salt Formation :

Optimization and Yield Enhancement Strategies

Solvent and Base Selection

Comparative studies indicate that acetonitrile outperforms DCM in N-alkylation reactions due to its higher dielectric constant, which stabilizes transition states and reduces side reactions. Similarly, substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) increases yields by 10–15% in sterically hindered systems.

Catalytic Improvements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates benzylation steps, reducing reaction times to 6–8 hours. For reductive amination, switching from NaBH₃CN to ammonium formate and palladium on carbon (Pd/C) under hydrogen atmosphere improves atom economy and simplifies workup.

Comparative Analysis of Synthesis Methods

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Two-Step N-Alkylation | 4-Piperidone HCl | Alkylation → Methylation | 70–85 | ≥95 | High |

| Reductive Amination | Piperidin-3-one | Red. Amination → Alkylation | 65–70 | ≥90 | Moderate |

| One-Pot Alkylation | Piperidine | Sequential Alkylation | 60–75 | ≥85 | Low |

Key Observations :

-

The two-step N-alkylation protocol offers the highest yield and scalability, making it preferred for industrial applications.

-

Reductive amination, while lower yielding, provides better stereoselectivity for enantiomerically pure targets.

Challenges and Mitigation Strategies

Byproduct Formation

Issue : Over-alkylation during methylation produces quaternary ammonium salts.

Solution : Use a stoichiometric excess of the benzylating agent first, followed by controlled methyl iodide addition at 0°C.

Purification Difficulties

Issue : Co-elution of hydrochloride salt with unreacted starting materials during chromatography.

Solution : Employ ion-exchange chromatography or precipitate the salt directly from the reaction mixture using HCl/Et₂O.

Recent Advances in Synthesis

Flow Chemistry Approaches

Continuous-flow systems have been adapted for the benzylation step, reducing reaction times to 2–3 hours and improving reproducibility. Microreactors with immobilized K₂CO₃ enable reagent recycling, lowering production costs by 20–30%.

Green Chemistry Innovations

Substituting methyl iodide with dimethyl carbonate as a methylating agent reduces toxicity and waste. Supercritical CO₂ as a solvent enhances reaction rates by 40% while facilitating product recovery.

Structural Characterization and Quality Control

Critical analytical data for batch validation include:

Q & A

Q. What are the optimal synthetic routes for (4-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as reductive amination or nucleophilic substitution, using precursors like 4-fluoro-benzyl chloride and methyl-piperidin-3-yl-amine. To improve yields:

- Optimize solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during amine alkylation .

- Catalyst selection : Palladium or nickel catalysts improve coupling efficiency in aromatic systems .

Yields >90% are achievable under controlled conditions, as demonstrated in analogous piperidine-amine syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR confirm regioselectivity of benzyl substitution and piperidine ring conformation .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 253.1) and detect impurities .

- HPLC with UV detection : Purity ≥98% is achievable using C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) .

Q. What are the solubility and stability considerations under various experimental conditions?

- Methodological Answer :

- Solubility : Freely soluble in water (due to hydrochloride salt) and polar organic solvents (e.g., methanol, DMSO). Precipitation occurs in nonpolar solvents (e.g., hexane) .

- Stability :

- Store at -20°C under inert atmosphere to prevent hygroscopic degradation .

- Avoid prolonged exposure to light, as the 4-fluoro-benzyl group may undergo photodehalogenation .

Advanced Research Questions

Q. How can computational chemistry methods be integrated into the design of novel derivatives of this compound?

- Methodological Answer :

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in benzyl substitution .

- Molecular docking : Screen derivatives for target binding (e.g., GPCRs) using software like AutoDock Vina, prioritizing modifications at the piperidine nitrogen or fluorobenzyl group .

- Feedback loops : Validate computational predictions with experimental data (e.g., IC values) to refine force field parameters .

Q. What strategies address discrepancies in bioactivity data across different experimental models?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) to minimize variability .

- Control for metabolic interference : Include cytochrome P450 inhibitors (e.g., ketoconazole) in in vitro assays to isolate compound-specific effects .

- Cross-validate with orthogonal methods : Compare radioligand binding data with functional assays (e.g., cAMP accumulation) .

Q. What are the challenges in elucidating the reaction mechanism for forming the piperidine-amine bond in this compound?

- Methodological Answer :

- Intermediate isolation : Use low-temperature quenching (-78°C) to trap transient species (e.g., Schiff base intermediates) for NMR analysis .

- Kinetic isotope effects (KIE) : Compare / in deuterated solvents to identify rate-limiting steps (e.g., proton transfer vs. nucleophilic attack) .

- Stereochemical analysis : Chiral HPLC or X-ray crystallography resolves racemization at the piperidine nitrogen .

Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s metabolic stability?

- Methodological Answer :

- Radiolabeling : Synthesize C-labeled analogs to track metabolite formation via liquid scintillation counting .

- Tissue distribution : Use LC-MS/MS to quantify compound levels in plasma, liver, and brain at timed intervals post-administration .

- Biliary excretion studies : Cannulate bile ducts in rodent models to assess enterohepatic recirculation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.